molecular formula C15H19N3O3S B2511728 6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide CAS No. 2224502-14-9

6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide

Cat. No. B2511728
CAS RN: 2224502-14-9
M. Wt: 321.4
InChI Key: OZDJCKSFOFSOPR-UHFFFAOYSA-N
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Description

6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide involves its binding to the active site of carbonic anhydrase IX. This binding prevents the enzyme from performing its normal function, which is to catalyze the conversion of carbon dioxide to bicarbonate and protons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide are primarily related to its inhibition of carbonic anhydrase IX. This inhibition can lead to a decrease in tumor growth and metastasis, as well as a reduction in the acidity of the tumor microenvironment.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide in lab experiments include its potency as an inhibitor of carbonic anhydrase IX, as well as its selectivity for this enzyme. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research involving 6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide. These include:
1. Testing its efficacy in preclinical models of cancer to determine its potential as a therapeutic agent.
2. Investigating its selectivity for carbonic anhydrase IX over other isoforms of this enzyme.
3. Developing new synthetic routes to improve the yield and purity of this compound.
4. Studying its interactions with other proteins and enzymes in order to better understand its mechanism of action.
5. Investigating its potential as a diagnostic tool for imaging carbonic anhydrase IX expression in tumors.
6. Exploring its potential as a treatment for other diseases that involve carbonic anhydrase IX, such as hypoxic diseases and osteoporosis.
In conclusion, 6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide is a chemical compound with potential applications in medicinal chemistry. Its inhibition of carbonic anhydrase IX has shown promise in scientific research, but further studies are needed to determine its safety and efficacy. The future directions for research involving this compound are numerous and varied, and hold great potential for improving our understanding of its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide has been achieved using different methods. One such method involves the reaction of 3-methoxyspiro[3.3]heptane-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylpyridine-3-amine and potassium cyanide to obtain the desired product.

Scientific Research Applications

6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide has shown potential in scientific research as a potent inhibitor of certain enzymes. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in tumor growth and metastasis.

properties

IUPAC Name

6-cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-18(13-8-14(21-2)15(13)6-3-7-15)22(19,20)12-5-4-11(9-16)17-10-12/h4-5,10,13-14H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDJCKSFOFSOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC(C12CCC2)OC)S(=O)(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-n-{3-methoxyspiro[3.3]heptan-1-yl}-n-methylpyridine-3-sulfonamide

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